

"2-(3-Hydroxypyridin-2-yl)acetic acid" CAS number 69022-71-5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Hydroxypyridin-2-yl)acetic acid

Cat. No.: B1317324

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An In-Depth Technical Guide to **2-(3-Hydroxypyridin-2-yl)acetic acid** (CAS 69022-71-5)

Disclaimer: Publicly available scientific data for **2-(3-Hydroxypyridin-2-yl)acetic acid** (CAS 69022-71-5) is limited. This guide has been constructed by leveraging information from structurally analogous compounds and established chemical principles to provide a comprehensive technical overview for research and development professionals. Data and protocols derived from related molecules are clearly indicated.

Introduction

2-(3-Hydroxypyridin-2-yl)acetic acid is a heterocyclic carboxylic acid. Its structure, featuring a pyridine ring substituted with both a hydroxyl and an acetic acid group, makes it a molecule of interest for applications in medicinal chemistry and materials science. The pyridine moiety is a common scaffold in drug discovery, and the presence of chelating groups (hydroxyl and carboxylate) suggests potential for metal binding and enzymatic inhibition. Based on its structural similarity to other known bioactive molecules, a key potential mechanism of action is the inhibition of enzymes involved in inflammatory pathways.

Molecular Structure:

- IUPAC Name: **2-(3-hydroxypyridin-2-yl)acetic acid**
- CAS Number: 69022-71-5

- Molecular Formula: C₇H₇NO₃
- Molecular Weight: 153.14 g/mol

Physicochemical Properties

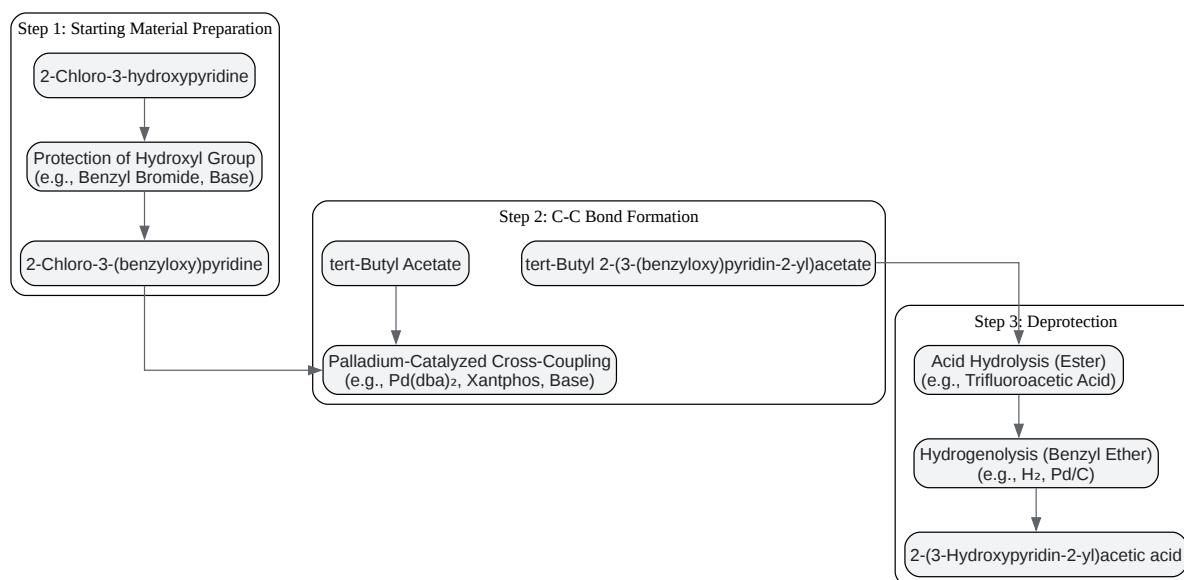
Quantitative physicochemical data for this specific compound is not readily available. The following table summarizes properties from structurally related molecules to provide an estimated profile.

Property	Value	Source (Analogous Compound)
Physical State	Solid (Predicted)	General property of similar small organic acids
Melting Point	258-261 °C (decomposes)	2-Hydroxypyridine-3-carboxylic acid[1]
Boiling Point	Not available	-
pKa (Acidic)	~3.5 - 4.5 (Predicted for carboxylic acid)	General pKa range for pyridylacetic acids
pKa (Basic)	~4.5 - 5.5 (Predicted for pyridine N)	General pKa range for pyridine derivatives
Solubility	Soluble in formic acid (50 mg/mL)	2-Hydroxypyridine-3-carboxylic acid[1]
logP (Predicted)	~0.5 - 1.5	Based on various pyridylacetic acid structures

Synthesis and Purification

The synthesis of **2-(3-Hydroxypyridin-2-yl)acetic acid** is not explicitly described in the reviewed literature. However, a plausible and versatile route can be adapted from established methods for preparing substituted pyridylacetic acid derivatives.[2][3][4] A common strategy involves the palladium-catalyzed cross-coupling of a functionalized halopyridine with a suitable acetate equivalent, followed by deprotection.

A generalized workflow for such a synthesis is presented below.



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Figure 1. Generalized workflow for the synthesis of **2-(3-Hydroxypyridin-2-yl)acetic acid**.

Experimental Protocol: Hypothetical Synthesis

This protocol is a representative example adapted from methodologies for related compounds.

[\[2\]](#)[\[4\]](#)[\[5\]](#)

- Protection: To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the mixture for 15 minutes at room temperature. Add benzyl bromide (1.1 eq) dropwise and stir the reaction mixture at 60°C for 12 hours. After cooling, pour the mixture into ice water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-chloro-3-(benzyloxy)pyridine.
- Cross-Coupling: In a nitrogen-flushed flask, combine 2-chloro-3-(benzyloxy)pyridine (1.0 eq), a palladium catalyst such as $\text{Pd}_2(\text{dba})_3$ (0.05 eq), and a ligand such as Xantphos (0.1 eq). Add anhydrous toluene, followed by tert-butyl acetate (1.5 eq) and a base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq). Heat the mixture to 100°C and stir for 16 hours. Cool the reaction, filter through celite, and concentrate the filtrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain tert-butyl 2-(3-(benzyloxy)pyridin-2-yl)acetate.
- Deprotection: Dissolve the product from the previous step in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 4 hours to cleave the tert-butyl ester. Remove the solvent and TFA under vacuum. Dissolve the resulting residue in methanol, add 10% Palladium on carbon (Pd/C) catalyst, and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) for 12 hours to remove the benzyl protecting group. Filter the reaction mixture through celite and concentrate the filtrate to yield the final product, **2-(3-Hydroxypyridin-2-yl)acetic acid**.
- Purification: The final compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

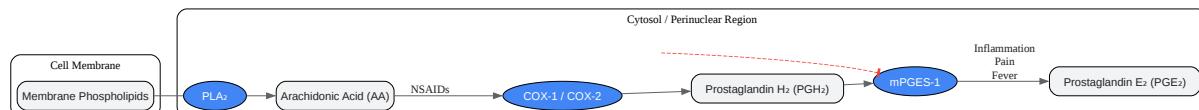
Potential Biological Activity and Mechanism of Action

While this specific molecule has not been extensively profiled, the class of aromatic acetic acid derivatives has been investigated for a variety of biological activities. Notably, compounds with similar scaffolds have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).^{[6][7]} mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the terminal step in the synthesis of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.^{[8][9]}

Inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, as it can reduce PGE2 production without the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes.[8] The structural features of **2-(3-Hydroxypyridin-2-yl)acetic acid**, particularly the carboxylic acid group, are common in known mPGES-1 inhibitors, suggesting it may act as a competitive inhibitor at the enzyme's active site.[7]

Prostaglandin E2 Synthesis Signaling Pathway

The diagram below illustrates the enzymatic pathway leading to the production of PGE2, highlighting the role of mPGES-1 as a potential target for **2-(3-Hydroxypyridin-2-yl)acetic acid**.



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Figure 2. Prostaglandin E2 synthesis pathway highlighting mPGES-1 as a potential therapeutic target.

Experimental Protocols: Biological Assays

To evaluate the potential of **2-(3-Hydroxypyridin-2-yl)acetic acid** as an mPGES-1 inhibitor, a cell-free enzymatic assay is a primary screening method.

Cell-Free mPGES-1 Inhibition Assay

This protocol is adapted from established methods for testing mPGES-1 inhibitors.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **2-(3-Hydroxypyridin-2-yl)acetic acid** against recombinant human mPGES-1.

Materials:

- Recombinant human mPGES-1 (microsomal fraction)
- Prostaglandin H₂ (PGH₂) substrate
- Reduced glutathione (GSH), as a cofactor
- Test compound: **2-(3-Hydroxypyridin-2-yl)acetic acid**, dissolved in DMSO
- Reference inhibitor (e.g., MK-886)
- Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4
- Stop Solution: 1 M Ferric Chloride (FeCl₃) or Stannous Chloride (SnCl₂)
- Prostaglandin E₂ (PGE₂) enzyme immunoassay (EIA) kit

Methodology:

- Compound Preparation: Prepare a serial dilution of **2-(3-Hydroxypyridin-2-yl)acetic acid** in DMSO, then dilute further in Assay Buffer to the desired final concentrations (e.g., from 1 nM to 100 μ M). Ensure the final DMSO concentration in the assay is $\leq 0.1\%$.
- Assay Plate Setup: In a 96-well microplate, add the following to each well:
 - Assay Buffer
 - GSH (to a final concentration of ~ 1 mM)
 - Test compound dilutions or vehicle control (DMSO)
- Enzyme Addition: Add the diluted recombinant mPGES-1 enzyme solution to each well. Pre-incubate the plate at 4°C for 15 minutes to allow the compound to bind to the enzyme.

- Reaction Initiation: Initiate the enzymatic reaction by adding the PGH₂ substrate (final concentration ~5 μM) to all wells.
- Incubation: Incubate the plate at room temperature for 60 seconds. The reaction time is short due to the instability of PGH₂.
- Reaction Termination: Stop the reaction by adding the Stop Solution to each well.
- PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a commercial PGE₂ EIA kit, following the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of mPGES-1 inhibition for each concentration of the test compound relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the test compound concentration.
 - Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Conclusion

2-(3-Hydroxypyridin-2-yl)acetic acid, CAS 69022-71-5, is a compound for which specific experimental data is scarce. However, by analyzing its structure and comparing it to related, well-studied molecules, a strong hypothesis for its utility can be formed. Its synthesis is achievable through modern cross-coupling techniques. Based on structure-activity relationships, a primary area for investigation is its potential as an anti-inflammatory agent via the inhibition of mPGES-1. The protocols and pathways detailed in this guide provide a robust framework for researchers to synthesize and evaluate this compound and its derivatives for therapeutic applications.

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- To cite this document: BenchChem. ["2-(3-Hydroxypyridin-2-yl)acetic acid" CAS number 69022-71-5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1317324#2-3-hydroxypyridin-2-yl-acetic-acid-cas-number-69022-71-5>

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